3-(2-Oxopropyl)thiazolidine-2,4-dione

Description

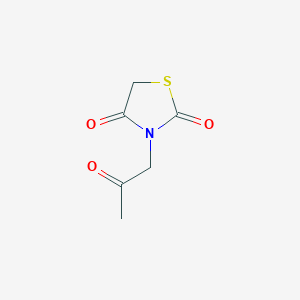

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopropyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-4(8)2-7-5(9)3-11-6(7)10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNSXRFEVMYZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)CSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522144 | |

| Record name | 3-(2-Oxopropyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88419-03-8 | |

| Record name | 3-(2-Oxopropyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiazolidine 2,4 Dione Derivatives, with a Focus on 3 2 Oxopropyl Thiazolidine 2,4 Dione

General Synthetic Approaches to the Thiazolidine-2,4-dione Core

The synthesis of the basic thiazolidine-2,4-dione ring is typically achieved through the reaction of chloroacetic acid and thiourea (B124793) in the presence of concentrated hydrochloric acid. ijpbs.commedcraveonline.com This foundational reaction involves a nucleophilic substitution followed by cyclization and hydrolysis to form the stable heterocyclic ring. medcraveonline.comresearchgate.net Once the core is synthesized, further derivatization is commonly pursued at the C-5 and N-3 positions to generate a diverse library of compounds.

Substitution at the C-5 position of the thiazolidine-2,4-dione ring is most frequently accomplished via the Knoevenagel condensation reaction. niscpr.res.innih.gov This reaction involves the active methylene (B1212753) group at the C-5 position of the TZD core reacting with various aldehydes or ketones. frontiersin.org The condensation is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and often requires refluxing in a suitable solvent like ethanol (B145695) or toluene (B28343). ijpbs.commdpi.com

The reaction results in the formation of 5-arylidene or 5-alkylidene derivatives, which have shown a wide range of biological activities. niscpr.res.in The use of environmentally benign catalysts, such as alum (KAl(SO4)2·12H2O) in water, has also been explored to create a more facile and sustainable synthetic process. niscpr.res.in The choice of aldehyde or ketone is a critical determinant of the final product's structure and subsequent biological function.

Table 1: Examples of Knoevenagel Condensation for C-5 Substituted Thiazolidine-2,4-dione Derivatives

| Aldehyde Reactant | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Piperidine/Toluene | 5-Benzylidene-thiazolidine-2,4-dione | 68% ijpbs.com |

| 4-Hydroxybenzaldehyde | Not specified | 4-Hydroxybenzylidenethiazolidines-2,4-dione | Not specified nih.gov |

| 2-Methoxybenzaldehyde | Choline (B1196258) chloride, N-methylurea (DES) | 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione | 71.0% frontiersin.org |

| 2,5-Dimethoxybenzaldehyde | Choline chloride, N-methylurea (DES) | 5-(2,5-Dimethoxybenzylidene)thiazolidine-2,4-dione | 81.3% frontiersin.org |

DES: Deep Eutectic Solvent

Modification at the N-3 position of the thiazolidine-2,4-dione ring is another key strategy for generating novel derivatives. N-alkylation introduces an alkyl or aryl group onto the imidic nitrogen. Traditional methods for N-alkylation often involve a two-step process where the TZD is first converted to its salt using a strong base, followed by reaction with an alkyl halide. arkat-usa.org However, these methods can suffer from low yields, long reaction times, and the need for high temperatures. arkat-usa.org

More recent and efficient one-step methods have been developed. These approaches utilize a base, such as triethylamine, in a suitable solvent to directly react the thiazolidine-2,4-dione with an alkyl bromide at room temperature. arkat-usa.org This process is faster, more convenient, and provides N-alkylated products exclusively in high yields via an SN2 mechanism. arkat-usa.org The selection of the alkylating agent is crucial for tailoring the properties of the resulting N-substituted TZD derivative.

To enhance or diversify the biological activity of thiazolidine-2,4-diones, researchers often create hybrid molecules by linking the TZD core to other pharmacologically active scaffolds. This approach aims to combine the therapeutic advantages of both moieties into a single molecule.

For example, TZD-based quinazolinone derivatives have been synthesized by reacting a substituted 5-benzylidene-3-(2-chloroacetyl) thiazolidine-2,4-dione with 2-methyl-quinazolin-4(3H)-one in a sodium hydroxide (B78521) solution. ijpbs.com Another strategy involves creating TZD-chlorophenylthiosemicarbazone hybrids by connecting a 4-(chlorophenyl)thiosemicarbazone fragment to the TZD ring, which can be achieved at different positions of the heterocyclic core. mdpi.com These hybrid structures are designed to interact with multiple biological targets or to improve the pharmacokinetic profile of the parent molecules.

Specific Synthesis of 3-(2-Oxopropyl)thiazolidine-2,4-dione

The synthesis of this compound involves the specific N-alkylation of the thiazolidine-2,4-dione ring with a reactant that provides the 2-oxopropyl group.

The primary method for synthesizing this compound is the reaction of the parent thiazolidine-2,4-dione with chloroacetone (B47974). This reaction is a classic example of N-alkylation. The nitrogen atom of the TZD ring acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

The reaction is typically carried out in the presence of a base, which deprotonates the acidic N-H of the thiazolidine-2,4-dione, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3). The reaction is usually performed in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the SN2 reaction pathway.

The efficiency and yield of the N-alkylation reaction to produce this compound are highly dependent on the reaction conditions. Optimization of these parameters is critical for a successful synthesis.

Base: The choice and amount of base are crucial. A base like potassium carbonate is effective in deprotonating the TZD. An excess of the base can help drive the reaction to completion.

Solvent: Polar aprotic solvents like DMF are preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile. Acetone has also been used as a solvent in similar N-alkylation reactions. nih.gov

Temperature: The reaction is often carried out at room temperature or with gentle heating to increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or degradation of the product.

Reaction Time: The reaction is monitored, often using thin-layer chromatography (TLC), to determine its completion. Reaction times can vary depending on the specific reactants and conditions used.

By carefully controlling these conditions, the synthesis of this compound can be optimized to achieve high yields and purity, making it readily available for further derivatization, such as subsequent Knoevenagel condensation at the C-5 position. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-5-(4-Nitrobenzylidene)-3-(2-oxopropyl)thiazolidine-2,4-dione |

| 2-Iminothiazolidin-4-ones |

| 2-Methyl-quinazolin-4(3H)-one |

| 4-(Chlorophenyl)thiosemicarbazone |

| 5-(2,5-Dimethoxybenzylidene)thiazolidine-2,4-dione |

| 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione |

| 5-(4-(Dimethylamino)benzylidene)thiazolidine-2,4-dione |

| 5-Benzylidene-3-(2-chloroacetyl) thiazolidine-2,4-dione |

| 5-Benzylidene-thiazolidine-2,4-dione |

| 4-Hydroxybenzylidenethiazolidines-2,4-dione |

| Acetone |

| Benzaldehyde |

| 4-Dimethylaminobenzaldehyde |

| 2,5-Dimethoxybenzaldehyde |

| 2-Methoxybenzaldehyde |

| 4-Hydroxybenzaldehyde |

| Chloroacetic acid |

| Chloroacetone |

| Dimethylformamide (DMF) |

| Ethanol |

| Englitazone |

| Lobeglitazone |

| Pioglitazone |

| Piperidine |

| Potassium carbonate |

| Pyridine |

| Rosiglitazone |

| Sodium hydroxide |

| Thiazolidine-2,4-dione |

| Thiourea |

| Toluene |

| Triethylamine |

Advanced Synthetic Techniques Applied to Thiazolidine-2,4-dione Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for preparing TZD derivatives. These techniques not only often result in higher yields and shorter reaction times but also align with the growing demand for sustainable chemical processes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can lead to a dramatic reduction in reaction times and an increase in product yields. nih.gov For the synthesis of thiazolidine-2,4-dione derivatives, microwave irradiation has been successfully employed in key reaction steps, such as the Knoevenagel condensation. mdpi.com

In a typical microwave-assisted Knoevenagel condensation for the synthesis of 5-benzylidene-thiazolidine-2,4-dione derivatives, thiazolidine-2,4-dione is reacted with a substituted aryl aldehyde in the presence of a catalyst and a suitable solvent. mdpi.com The use of microwave irradiation can significantly accelerate this reaction. For instance, a mixture of a substituted aryl aldehyde, thiazolidine-2,4-dione, silica (B1680970) gel, and catalytic amounts of acetic acid and piperidine in toluene can be irradiated with microwaves to yield the desired product in moderate to good yields within minutes. mdpi.com

The efficiency of microwave-assisted synthesis is further highlighted by its application in multi-component reactions, allowing for the construction of complex molecules in a single step. nih.gov This approach is not only time- and resource-efficient but also minimizes the generation of chemical waste.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazolidine-2,4-dione Derivatives

| Entry | Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzaldehyde | 5-Benzylidenethiazolidine-2,4-dione | 75 | mdpi.com |

| 2 | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione | 80 | mdpi.com |

| 3 | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | 85 | mdpi.com |

| 4 | 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)thiazolidine-2,4-dione | 88 | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Green Chemistry Approaches in TZD Synthesis (e.g., Deep Eutectic Solvents)

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for thiazolidine-2,4-dione derivatives. A notable advancement in this area is the use of deep eutectic solvents (DESs) as alternative reaction media. nih.govfrontiersin.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. encyclopedia.pub Their low toxicity, biodegradability, and recyclability make them attractive alternatives to volatile organic solvents. matilda.science

In the synthesis of TZD derivatives, DESs can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. nih.govfrontiersin.org For example, a variety of 5-benzylidene-thiazolidine-2,4-dione derivatives have been synthesized in high yields via a Knoevenagel condensation reaction using a choline chloride:urea deep eutectic solvent. frontiersin.org This method avoids the use of hazardous catalysts and solvents, making the synthesis more sustainable. nih.gov

The reaction conditions for DES-mediated synthesis are often mild, and the products can typically be isolated by simple filtration after the addition of water. The recyclability of the DES further enhances the green credentials of this methodology.

Table 2: Synthesis of 5-Benzylidene-thiazolidine-2,4-dione Derivatives using a Choline Chloride:N-methylurea Deep Eutectic Solvent

| Entry | Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-(Dimethylamino)benzaldehyde | 5-(4-(Dimethylamino)benzylidene)thiazolidine-2,4-dione | 90.90 | nih.govfrontiersin.org |

| 2 | 3-Bromobenzaldehyde | 5-(3-Bromobenzylidene)thiazolidine-2,4-dione | 69.8 | nih.govfrontiersin.org |

| 3 | 3-Methoxybenzaldehyde | 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione | 37.8 | nih.govfrontiersin.org |

| 4 | 3-Fluorobenzaldehyde | 5-(3-Fluorobenzylidene)thiazolidine-2,4-dione | 31.4 | nih.govfrontiersin.org |

| 5 | 3-Hydroxybenzaldehyde | 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione | 29.7 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Structure Activity Relationship Sar Investigations of Thiazolidine 2,4 Dione Derivatives

Fundamental Principles Governing Thiazolidine-2,4-dione SAR

The versatility of the TZD core lies in its amenability to chemical modification at the N-3 and C-5 positions. nih.govnih.gov These positions are critical for modulating the pharmacological profile of the resulting derivatives, influencing their interaction with biological targets and ultimately their therapeutic effect. nih.gov

Impact of Substituents at the N-3 Position on Biological Activity

The nitrogen atom at the 3-position of the thiazolidine-2,4-dione ring is a key site for chemical derivatization, and the nature of the substituent at this position can profoundly influence the biological activity of the molecule. A diverse range of functional groups can be introduced at the N-3 position, leading to compounds with a wide spectrum of pharmacological effects. nih.gov

For instance, the introduction of various substituents at the N-3 position has been shown to be crucial for the development of potent antimicrobial and antidiabetic agents. Studies have revealed that incorporating moieties such as pyrazole-containing substituents can enhance the antibacterial and antifungal activities of TZD derivatives. The lipophilicity of the N-3 substituent has also been identified as a critical factor, with an optimal lipophilic profile being essential for potent antibacterial action.

In the context of antidiabetic activity, the presence of a specific pharmacophore at the N-3 position is often required for potent agonistic activity at the peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes. The nature and orientation of the N-3 substituent can dictate the binding affinity and activation of this nuclear receptor.

Effect of Substituents at the C-5 Position on Biological Activity

The C-5 position of the thiazolidine-2,4-dione ring is another critical site for modification that significantly impacts biological activity. This position is often substituted with a benzylidene or a similar arylmethylene group, which can be further functionalized to fine-tune the pharmacological properties of the compound. mdpi.com The electronic and steric properties of the substituent at the C-5 position play a pivotal role in determining the compound's interaction with its biological target. mdpi.com

Structure-activity relationship studies have demonstrated that the presence of electron-withdrawing or electron-donating groups on the aromatic ring of the C-5 substituent can dramatically alter the biological response. For example, the introduction of electron-withdrawing groups such as nitro (NO2), chloro (Cl), and bromo (Br) has been shown to enhance the antibacterial and antioxidant activities of certain TZD derivatives. mdpi.com Conversely, the presence of electron-releasing groups like methoxy (B1213986) (OCH3) can boost antibacterial activity against a different spectrum of bacteria and also enhance antidiabetic activity. mdpi.com

The following table summarizes the observed effects of various substituents at the C-5 position on the biological activities of thiazolidine-2,4-dione derivatives:

| Substituent Group | Position on Aryl Ring | Observed Biological Activity Enhancement |

|---|---|---|

| -NO2 (Nitro) | ortho | Antibacterial (against E. coli), Antioxidant |

| -Cl (Chloro) | para | Antibacterial (against E. coli), Antioxidant |

| -Br (Bromo) | para | Antibacterial (against E. coli), Antioxidant |

| -OCH3 (Methoxy) | ortho/para | Antibacterial (against S. aureus, B. subtilis, S. typhi, K. pneumonia), Antifungal, Antidiabetic |

| 3,4,5-trimethoxy | - | Antibacterial (against S. aureus, B. subtilis, S. typhi, K. pneumonia), Antifungal, Antidiabetic |

Role of Linker Length and Flexibility in Target Specificity

Studies on hybrid molecules incorporating a TZD ring have shown that the nature of the linker is a key determinant of antifungal activity. For instance, in a series of triazole-thiazolidine-2,4-dione hybrids, the length of an acylpiperazine linker was found to have a limited but discernible effect on antifungal potency. This suggests that an optimal linker length is necessary to correctly position the pharmacophoric groups within the binding site of the target enzyme.

Furthermore, the flexibility of the linker can allow the molecule to adopt different conformations, which may be necessary for effective binding to the target. A rigid linker might lock the molecule in a non-optimal conformation, leading to reduced activity. Conversely, a highly flexible linker could result in an entropic penalty upon binding, which could also decrease affinity. Therefore, a balance between rigidity and flexibility is often required for optimal biological activity.

Influence of Halogen and Heterocyclic Substituents on Activity

The introduction of halogen atoms and various heterocyclic rings as substituents on the thiazolidine-2,4-dione scaffold is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds.

Halogen substituents, such as fluorine, chlorine, and bromine, can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. For example, the presence of a para-chlorobenzylidene substituent in the thiazolidine (B150603) fragment of certain hybrid molecules has been shown to result in the highest antifungal activity. This highlights the importance of both the nature and the position of the halogen substituent in determining the pharmacological profile.

SAR Specific to 3-(2-Oxopropyl)thiazolidine-2,4-dione Analogues

While the general SAR principles of TZD derivatives are well-established, specific SAR studies on analogues of this compound are less common in the literature. However, existing research on related N-3 substituted TZDs provides valuable insights into the potential impact of modifications to the oxopropyl moiety.

Analysis of Structural Modifications on the Oxopropyl Moiety

Systematic structural modifications of the 2-oxopropyl group at the N-3 position of the thiazolidine-2,4-dione ring are crucial for understanding its role in biological activity and for the rational design of more potent and selective compounds. Based on the broader understanding of TZD SAR, several key modifications to the oxopropyl moiety can be hypothesized to influence activity.

One area of investigation involves altering the length of the alkyl chain. Increasing or decreasing the number of carbon atoms between the nitrogen of the TZD ring and the ketone group could impact the molecule's flexibility and its ability to adopt an optimal conformation for binding to a biological target.

Another important modification is the substitution on the carbon atoms of the propyl chain. Introducing various functional groups could lead to new interactions with the target protein. For example, adding a hydroxyl group could introduce a hydrogen bond donor/acceptor, while a lipophilic group could enhance binding to a hydrophobic pocket.

Furthermore, replacement of the ketone group with other functional groups, such as an alcohol, an amine, or an amide, would significantly alter the electronic and steric properties of the side chain. For instance, a study on a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogues revealed that this modification could lead to potent inhibitors of specific signaling pathways. nih.govnih.gov

The following table outlines potential structural modifications to the oxopropyl moiety and their hypothesized effects on biological activity, based on general SAR principles of TZD derivatives:

| Modification | Hypothesized Effect on Biological Activity |

|---|---|

| Varying the length of the alkyl chain | Alters flexibility and conformational freedom, potentially impacting binding affinity. |

| Introducing substituents on the propyl chain (e.g., hydroxyl, alkyl, aryl) | Creates new interaction points with the target, potentially increasing potency and selectivity. |

| Replacing the ketone with other functional groups (e.g., alcohol, amine, amide) | Modifies electronic properties and hydrogen bonding capacity, leading to altered target interactions. |

| Introducing unsaturation (double or triple bonds) in the propyl chain | Restricts conformational flexibility and may introduce specific geometric constraints for binding. |

Further dedicated synthesis and biological evaluation of a focused library of this compound analogues with systematic modifications to the oxopropyl moiety are necessary to fully elucidate the specific SAR for this class of compounds and to unlock their full therapeutic potential.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For thiazolidine-2,4-dione derivatives, the spatial arrangement of substituents on the core ring dictates the molecule's ability to fit into the binding pocket of a receptor or enzyme. While specific conformational analysis studies on this compound are not extensively detailed in the available literature, insights can be drawn from computational and structural studies of related N-substituted TZD analogues.

Molecular modeling and dynamics simulations of various TZD derivatives have shown that the orientation of the N-3 substituent is crucial for biological activity. For instance, in the context of VEGFR-2 inhibitors, the N-3 substituent can influence the molecule's ability to form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govnih.govnih.gov The presence of a flexible side chain, such as the 2-oxopropyl group, allows the molecule to adopt multiple conformations, one of which may be the bioactive conformation required for binding.

The biological response is often correlated with the molecule's ability to adopt a low-energy conformation that is complementary to the target's binding site. For example, in a series of TZD derivatives designed as anticancer agents, the conformation of the N-3 substituent was found to be a key determinant of their cytotoxic activity. researchgate.net

Interactive Table: Conformational Features and Biological Activity of Selected TZD Derivatives.

| Compound | N-3 Substituent | Key Conformational Feature | Biological Activity |

| A | -CH2CH2NH2 | Flexible ethylamine (B1201723) chain | Substrate-specific ERK1/2 inhibition creighton.edu |

| B | -CH2-Aryl | Relatively rigid, planar | Anticancer nih.gov |

| C | -(CH2)n-COOH | Flexible acidic side chain | Antimicrobial, Anticancer researchgate.net |

| D | -CH2-CO-NH-Aryl | Flexible amide linker | PPAR-γ modulation nih.gov |

This table illustrates how the nature of the N-3 substituent, and by extension its conformational possibilities, is linked to a range of biological activities. The flexible nature of the 2-oxopropyl group in this compound would allow it to explore a wider conformational space, potentially enabling interactions with various biological targets.

Steric and Electronic Effects of 3-(2-Oxopropyl) Substitution

The steric and electronic properties of the substituent at the N-3 position of the thiazolidine-2,4-dione ring play a pivotal role in modulating the biological activity of these compounds. The 3-(2-oxopropyl) group introduces specific steric and electronic features that can influence the molecule's interactions with its biological targets.

Steric Effects:

The size and shape of the 3-(2-oxopropyl) group can have a significant impact on the binding affinity and selectivity of the molecule. The presence of a substituent at the N-3 position generally influences how the entire molecule, including any group at the C-5 position, is presented to the biological target.

Structure-activity relationship studies on various TZD derivatives have demonstrated the importance of the steric bulk at the N-3 position. For instance, in a series of ERK1/2 inhibitors, modifications to the N-3 side chain that altered its size and bulkiness led to changes in biological activity. creighton.edu The 2-oxopropyl group is a relatively small and flexible substituent, which may allow it to be accommodated in a variety of binding pockets. However, its specific steric profile will determine the optimal fit and, consequently, the potency of the compound.

Electronic Effects:

The electronic nature of the 3-(2-oxopropyl) substituent is characterized by the presence of a ketone carbonyl group. This group has distinct electronic properties that can influence the molecule's reactivity and its ability to form non-covalent interactions.

Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This is a crucial feature in drug-receptor interactions, as it allows for the formation of strong, directional bonds with hydrogen bond donors (such as -NH or -OH groups) in the active site of a protein. The ability to form such interactions can significantly contribute to the binding affinity of the compound.

Inductive Effects: The electron-withdrawing nature of the carbonyl group can influence the electron density of the adjacent methylene (B1212753) group and the nitrogen atom of the TZD ring. This can have subtle effects on the reactivity and binding properties of the entire molecule.

Research on TZD derivatives has shown that the electronic properties of substituents are critical for their biological function. For example, the introduction of electron-donating or electron-withdrawing groups on aromatic rings attached to the TZD scaffold can modulate their activity. nih.gov While the 2-oxopropyl group is not aromatic, the electronic influence of its carbonyl function is a key consideration in its SAR.

Interactive Table: Physicochemical Properties and Biological Effects of N-3 Substituents.

| N-3 Substituent | Key Steric Feature | Key Electronic Feature | Potential Biological Impact |

| -H | Minimal steric hindrance | Amide-like nitrogen | Baseline activity, H-bond donor |

| -Alkyl | Increased steric bulk | Electron-donating | Modulated lipophilicity and binding |

| -CH2-Aryl | Significant steric bulk | Aromatic interactions | Enhanced binding through π-π stacking |

| -CH2-CO-R | Flexible, moderate bulk | H-bond acceptor, polar | Potential for specific H-bond interactions |

The 3-(2-oxopropyl) substituent falls into the last category, suggesting that its biological activity will be influenced by a combination of its moderate steric bulk and the hydrogen bonding capability of its carbonyl group.

Mechanistic Investigations of Thiazolidine 2,4 Dione Derivatives in Research Models

In Vitro Receptor and Enzyme Target Studies

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Mechanisms

Thiazolidinediones are well-established as selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. aacrjournals.orgnih.gov The activation of PPARγ is a primary mechanism for the therapeutic effects of TZD derivatives, particularly in the context of metabolic diseases.

The activation process begins when a TZD ligand binds to the ligand-binding domain (LBD) of PPARγ. nih.gov This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. nih.gov Subsequently, the activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). aacrjournals.orgnih.gov This PPARγ-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses. mdpi.com For instance, in adipose tissues, PPARγ activation by TZDs promotes the uptake of lipids and the storage of triglycerides.

Molecular docking and simulation studies have provided insights into the specific interactions between TZD derivatives and the PPARγ LBD. These studies help in the rational design of new ligands with improved affinity and efficacy. nih.gov The distinct mechanisms of partial and full agonists are also an area of investigation, as they may be attributed to differences in binding sites or the specific conformational changes induced upon binding.

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase

Derivatives of thiazolidine-2,4-dione have demonstrated significant antifungal properties. mdpi.com A key mechanism underlying this activity is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This is achieved by targeting the enzyme lanosterol 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme. nih.gov

Lanosterol 14α-demethylase is responsible for a crucial step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, TZD derivatives disrupt the integrity of the fungal cell membrane, leading to impaired growth and, ultimately, cell death. This mechanism is analogous to that of azole antifungal drugs. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, compromising the structure and function of the fungal membrane. Some TZD derivatives have shown potent activity against various fungal strains, including those resistant to conventional antifungal agents.

Modulation of Human Topoisomerases (Type I and II)

Certain thiazolidine-2,4-dione hybrids have been identified as inhibitors of human topoisomerases, enzymes that are vital for managing DNA topology during processes like replication, transcription, and chromosome segregation. nih.gov Both type I and type II topoisomerases are validated targets for anticancer drugs.

Research has shown that specific TZD derivatives can inhibit either topoisomerase I (hTopo I), topoisomerase II (hTopo II), or both. For example, studies on thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids revealed that some compounds selectively inhibited hTopo II, while one particular derivative demonstrated excellent inhibition of both hTopo I and II. The mechanism involves the stabilization of the enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequently triggers apoptosis in cancer cells.

| Compound | Target | IC₅₀ (µM) | Cell Line |

| Compound 3i | Topoisomerase I | 4.77 | LOX IMVI (Melanoma) |

| Compound 3i | Topoisomerase II | 15 | LOX IMVI (Melanoma) |

IC₅₀: The half maximal inhibitory concentration.

Interaction with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

In the realm of oncology research, TZD derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play crucial roles in tumor growth, proliferation, and angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

By binding to the ATP-binding site in the kinase domain of these receptors, TZD derivatives can block the downstream signaling pathways that promote cancer cell survival and proliferation. Numerous studies have reported the synthesis of TZD hybrids that exhibit significant inhibitory activity against VEGFR-2 and, in some cases, dual inhibition of both VEGFR-2 and EGFR. For instance, certain derivatives bearing furan (B31954) and thiophene (B33073) rings were identified as highly effective inhibitors of VEGFR-2 at the submicromolar level, with activities comparable to or better than the standard drug Sorafenib.

| Compound | Target | IC₅₀ (µM) |

| Compound 4f | VEGFR-2 | 0.095 |

| Compound 4g | VEGFR-2 | 0.083 |

| Compound 5g | VEGFR-2 | 0.080 |

| Compound 11f | VEGFR-2 | 0.053 |

| Compound 15 | VEGFR-2 | 0.081 |

| Compound 22 | VEGFR-2 | 0.079 |

| Sorafenib (Reference) | VEGFR-2 | 0.046 - 0.084 |

IC₅₀: The half maximal inhibitory concentration represents the concentration of a drug that is required for 50% inhibition in vitro.

Inhibition of Other Enzymes (e.g., Lipoxygenase, Aldose Reductase, Tyrosinase)

The structural versatility of the TZD scaffold has enabled its application as an inhibitor for a variety of other enzymes implicated in different pathologies.

Lipoxygenase (LOX): TZD derivatives have been investigated as inhibitors of lipoxygenases, a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids. frontiersin.orgnih.gov This inhibition is relevant to inflammatory conditions. Studies have shown that certain derivatives can inhibit soybean lipoxygenase with varying degrees of potency. For example, 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione was identified as a potent inhibitor, demonstrating 76.3% inhibition in one study. nih.govfrontiersin.org

Aldose Reductase (AR): This enzyme is a key target in the management of diabetic complications, as it catalyzes the reduction of glucose to sorbitol in the polyol pathway. Overactivation of this pathway contributes to diabetic neuropathy, nephropathy, and retinopathy. Several TZD hybrids have been synthesized and shown to be potent inhibitors of aldose reductase. nih.gov For instance, a hybrid combining benzothiazole (B30560) and nitrophenacyl structures with the TZD core exhibited a non-competitive inhibition of AR with an IC₅₀ value of 0.16 μM. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders and are used in cosmetics. mdpi.com Indole-thiazolidine-2,4-dione derivatives have been synthesized and evaluated as tyrosinase inhibitors. Some of these compounds displayed higher inhibitory activity than the standard inhibitor, kojic acid, with one derivative showing a mixed-type inhibition mechanism and an IC₅₀ value of 11.2 μM.

| Enzyme Target | Derivative Type | Potency |

| Aldose Reductase | 5-(arylidene) TZD | Ki = 0.445 µM; IC₅₀ = 0.382 µM |

| Aldose Reductase | Benzothiazole-nitrophenacyl TZD hybrid (4b) | IC₅₀ = 0.16 µM |

| Tyrosinase | Indole-TZD hybrid (5w) | IC₅₀ = 11.2 µM |

| Lipoxygenase | 5-(2,5-dihydroxybenzylidene) TZD (56c) | 76.3% inhibition; IC₅₀ = 3.52 µM |

IC₅₀: The half maximal inhibitory concentration. Ki: Inhibition constant.

Cellular and Molecular Pathway Analyses in Research Models

The interaction of thiazolidinedione derivatives with their molecular targets triggers a cascade of events within the cell, modulating various signaling pathways. These effects have been extensively studied in cellular research models, particularly in the context of cancer.

A primary cellular outcome of TZD treatment in cancer models is the induction of apoptosis , or programmed cell death. nih.govmdpi.com Mechanistic studies have revealed that this can occur through both PPARγ-dependent and -independent pathways. nih.gov TZD derivatives have been shown to modulate the expression of key apoptosis-regulating proteins. This includes upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of the mitochondria-mediated apoptotic pathway. mdpi.com Furthermore, some derivatives sensitize cancer cells to apoptosis induced by other agents like tumor necrosis factor–related apoptosis-inducing ligand (TRAIL). aacrjournals.org

Another significant effect is the induction of cell cycle arrest , which halts the proliferation of cancer cells. nih.gov TZD derivatives have been observed to cause arrest primarily at the G0/G1 or S phase of the cell cycle. nih.gov This is often achieved by downregulating the expression of key cell cycle proteins like cyclin D1 and cyclin-dependent kinases (CDKs), and upregulating cyclin-dependent kinase inhibitors such as p21 and p27. nih.govnih.gov

In addition to apoptosis and cell cycle arrest, TZD derivatives can influence critical signaling pathways involved in cell growth and survival. For instance, inhibition of EGFR and VEGFR-2 by specific TZD compounds directly blocks downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. mdpi.com These pathways are often hyperactivated in cancer, and their inhibition by TZD derivatives contributes significantly to their anti-proliferative effects. mdpi.com Some studies have also pointed to the modulation of the Wnt/β-catenin signaling pathway as another mechanism through which TZDs exert their effects on cellular differentiation and proliferation. nih.gov

Induction of Apoptosis Pathways (e.g., Caspase Activation, Bcl-2/BAX Modulation)

Thiazolidine-2,4-dione derivatives have been shown to exert anticancer effects by inducing apoptosis, or programmed cell death, in various cancer cell lines. nih.govmdpi.com This process is often mediated through the intrinsic mitochondrial pathway, which involves a delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, and the subsequent activation of caspase enzymes.

Key mechanisms include the modulation of the Bcl-2/BAX ratio. Bcl-2 is an anti-apoptotic protein that prevents cell death, while BAX is a pro-apoptotic protein that promotes it. A decrease in the Bcl-2/BAX ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Some TZD derivatives have been found to downregulate the expression of Bcl-2, thereby shifting the balance in favor of apoptosis. researchgate.nettandfonline.com

The release of cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of caspase enzymes. Caspases are proteases that execute the apoptotic program by cleaving key cellular substrates. TZD derivatives have been shown to activate initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net

Table 1: Effect of Select Thiazolidine-2,4-dione Derivatives on Apoptotic Markers

| Compound/Derivative | Cell Line | Effect on Bcl-2 | Effect on BAX | Caspase Activation |

|---|---|---|---|---|

| TZD-Indole Conjugate (AC22) | PC3 (Prostate Cancer) | Decrease in BCL-xL (a Bcl-2 family protein) | Not specified | Increase in Cleaved PARP (a caspase-3 substrate) researchgate.net |

| 2-oxo-1,2-dihydroquinoline Hybrid (12a) | Caco-2 | Significant reduction in gene expression | Not specified | Implied via apoptosis induction tandfonline.com |

| TZD-trimethoxybenzene-thiazole Hybrid (7e) | MCF-7 (Breast Cancer) | Not specified | Not specified | Induces apoptosis nih.gov |

Regulation of Cell Cycle Progression

In addition to inducing apoptosis, TZD derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. mdpi.comnih.gov The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Loss of this control is a hallmark of cancer.

Studies have demonstrated that certain TZDs can cause cell cycle arrest, often at the G1/S or G2/M transitions. nih.gov A key mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are the master regulators of cell cycle progression. By inducing p21, for instance, TZD derivatives can halt the cell cycle in the G1 phase, preventing cells from entering the DNA synthesis (S) phase. nih.gov This provides time for DNA repair or, if the damage is too severe, channels the cell towards apoptosis.

Table 2: Reported Effects of Thiazolidine-2,4-dione Derivatives on Cell Cycle Regulators

| Derivative Class | Cell Line | Key Protein Modulated | Outcome |

|---|---|---|---|

| General TZD Derivatives | Various Cancer Models | p21, p27 | Upregulation |

| General TZD Derivatives | Various Cancer Models | Cyclin D1 | Downregulation |

| General TZD Derivatives | Various Cancer Models | CDK4 | Degradation |

Anti-inflammatory Signaling Pathways

Thiazolidine-2,4-dione derivatives are well-documented for their anti-inflammatory properties, which are primarily mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govfrontiersin.orgresearchgate.net PPARγ is a nuclear receptor that plays a critical role in regulating inflammation, as well as lipid and glucose metabolism. nih.gov

Upon binding to TZD derivatives, PPARγ undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This binding can lead to:

Trans-repression: The activated PPARγ-RXR complex can interfere with the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB). nih.govtandfonline.com NF-κB is a central regulator of the inflammatory response, controlling the expression of cytokines, chemokines, and adhesion molecules. By inhibiting the NF-κB pathway, TZDs can significantly reduce the production of these inflammatory mediators. nih.govtandfonline.com

Macrophage Polarization: In macrophages, TZD-mediated activation of PPARγ can promote a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is involved in tissue repair. nih.govtandfonline.com

Enzyme Inhibition: Some TZD derivatives also exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. frontiersin.orgresearchgate.net

Table 3: Anti-inflammatory Mechanisms of Thiazolidine-2,4-dione Derivatives

| Pathway/Target | Mechanism of Action | Key Molecules Involved |

|---|---|---|

| PPARγ Activation | Ligand-dependent activation of the nuclear receptor. nih.gov | PPARγ, RXR |

| NF-κB Pathway Inhibition | Trans-repression of NF-κB signaling. nih.govtandfonline.com | NF-κB, Pro-inflammatory cytokines (e.g., TNF-α) |

| Macrophage Polarization | Promotion of M2 (anti-inflammatory) phenotype. tandfonline.com | Arginase-1, CD206 |

| Enzyme Inhibition | Direct inhibition of pro-inflammatory enzymes. frontiersin.orgresearchgate.net | Cyclooxygenase (COX), Lipoxygenase (LOX) |

Antimicrobial Mechanisms of Action (e.g., Mur Ligase Inhibition)

The TZD scaffold is a promising structural motif for the development of new antimicrobial agents. frontiersin.orgfrontiersin.org Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. nih.gov One of the key bacterial targets identified for TZD derivatives is the Mur ligase enzyme family (MurC-MurF). nih.govnih.gov

Mur ligases are essential cytoplasmic enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. Inhibition of its synthesis is a proven strategy for antibacterial therapy. TZD derivatives have been designed to act as inhibitors of these enzymes, particularly MurD and MurE, thereby blocking the formation of the peptidoglycan precursor and leading to bacterial cell death. nih.govnih.govresearchgate.net

Table 4: Antimicrobial Activity Profile of Select Thiazolidine-2,4-dione Derivatives

| Derivative Type | Target Enzyme/Pathway | Target Organism(s) | Reported Activity (IC₅₀/MIC) |

|---|---|---|---|

| 5-benzylidenethiazolidine-2,4-dione | MurD Ligase | E. coli, S. aureus, E. faecalis | IC₅₀ up to 28 µM; MIC of 128 µg/mL for some derivatives nih.gov |

| 2-thioxothiazolidin-4-one | MurD Ligase | E. coli | IC₅₀ values of 10-45 µM nih.gov |

| TZD with 1,2,3-triazole scaffold | Not specified | Various bacteria and fungi | Superior activity compared to ciprofloxacin (B1669076) and fluconazole (B54011) in some cases nih.gov |

Antioxidant Mechanisms (e.g., Reactive Oxygen Species Scavenging)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. TZD derivatives have been investigated for their antioxidant potential, primarily acting as ROS scavengers. nih.govmdpi.com

ROS are highly reactive molecules, such as superoxide (B77818) and hydroxyl radicals, that can damage cellular components like DNA, proteins, and lipids. nih.govresearchgate.net The proposed antioxidant mechanism for TZD derivatives involves the donation of a proton to the ROS, which neutralizes the radical and prevents the propagation of oxidative damage. nih.gov Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, have confirmed the ability of numerous TZD derivatives to act as potent antioxidants. frontiersin.orgmdpi.comresearchgate.net

Table 5: Antioxidant Activity of Thiazolidine-2,4-dione Derivatives

| Derivative Class | Assay | Finding |

|---|---|---|

| 5-Arylidenethiazolidine-2,4-diones | DPPH radical scavenging | IC₅₀ values in the range of 9.18–32.43 µg/mL, more active than ascorbic acid standard mdpi.com |

| General TZD derivatives | Superoxide radical (O₂•¯) scavenging | High scavenging effect (41-88%) researchgate.net |

| General TZD derivatives | Hydroxyl radical (HO•) scavenging | Inhibition of radical formation (20-76%) researchgate.net |

Prodrug Strategies and Metabolic Bioactivation Studies (conceptual)

The therapeutic potential of a drug molecule can be limited by suboptimal pharmacokinetic properties, such as poor metabolic stability. nih.gov Prodrug strategies involve chemically modifying a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This modified, often inactive, form is then converted into the active drug within the body.

For TZD derivatives, prodrug approaches are being conceptually explored to enhance their efficacy and duration of action. One strategy involves masking a metabolically labile functional group. For example, aromatic aldehydes, which can be rapidly oxidized in vivo, have been protected by reacting them with L-cysteine ethyl ester to form a thiazolidine (B150603) prodrug. nih.gov This complex can then undergo hydrolysis in the body to release the active aldehyde compound, thereby improving its metabolic stability. nih.gov

Another conceptual approach is metabolic bioactivation, where a derivative is designed to be activated by specific enzymes present in target cells or tissues. This is particularly relevant in antimicrobial or anticancer therapy. For instance, a nitrostyryl-TZD derivative has been shown to act as a prodrug that is bioactivated by nitroreductase enzymes within the parasite Leishmania donovani, leading to the formation of cytotoxic metabolites that kill the parasite. A similar principle could be applied to target hypoxic tumor cells, which often overexpress nitroreductases.

Computational and in Silico Methodologies in Thiazolidine 2,4 Dione Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how ligands, such as TZD derivatives, interact with their biological targets at a molecular level.

Ligand-Protein Binding Mode Predictions

Molecular docking simulations are crucial for predicting the binding modes between thiazolidine-2,4-dione derivatives and their protein targets. These predictions help elucidate the key amino acid residues involved in the interaction, providing a rationale for the compound's activity. For instance, studies on TZD derivatives targeting Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) have shown that the thiazolidine-2,4-dione head group typically forms critical hydrogen bonds with amino acid residues within the receptor's binding pocket. nih.govnih.gov

Similarly, in the context of anticancer research, docking studies of novel TZD derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have been performed. researchgate.netbohrium.com These simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By comparing the binding modes of different derivatives, researchers can understand how substitutions on the TZD scaffold influence binding orientation and affinity. nih.gov For example, deep computational studies, including molecular docking, have been carried out to confirm the inhibitory reactivity of certain TZD derivatives against VEGFR-2. researchgate.netbohrium.com The analysis of these binding modes is essential for the rational design of new derivatives with enhanced potency and selectivity. nih.gov

Table 1: Predicted Amino Acid Interactions for Thiazolidinedione Derivatives with Target Receptors This table is representative of findings for various TZD derivatives as described in the cited literature.

| Compound Series | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| TZD Derivatives | PPAR-γ | Ser289, His323, His449, Tyr473 | Hydrogen Bonding |

| TZD Derivatives | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding |

| TZD Derivatives | Soybean LOX-3 | His503, His508, His700 | Hydrophobic, π-cation |

| TZD Hybrids | Fungal CYP51 | Tyr132, Phe228 | Hydrogen Bonding, π-π stacking |

Binding Affinity Estimation for Target Receptors

Beyond predicting the binding pose, molecular docking is used to estimate the binding affinity between a ligand and its receptor. This is often expressed as a docking score or binding free energy, typically in kcal/mol, where a more negative value indicates a stronger interaction. nih.gov These estimations are valuable for prioritizing compounds for synthesis and biological testing.

In studies of TZD derivatives as PPAR-γ agonists, calculated binding affinities ranged from -5.021 to -8.558 kcal/mol, indicating strong interactions within the binding pocket. nih.gov Similarly, research on TZD derivatives as lipoxygenase inhibitors involved molecular docking to predict binding affinities with soybean LOX-3, which confirmed experimentally observed results. nih.govnih.gov The binding affinity calculations help to quantitatively compare different derivatives and correlate their predicted binding strength with their measured biological activity. nih.gov

Table 2: Estimated Binding Affinities of Representative Thiazolidinedione Derivatives This table compiles data from various studies to illustrate typical binding affinity ranges.

| Compound Class | Target Receptor | Binding Affinity Range (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Antidiabetic TZD Derivatives | PPAR-γ | -5.021 to -7.765 | Pioglitazone | -8.558 |

| Anticancer TZD Derivatives | VEGFR-2 | -7.5 to -9.0 | Sorafenib | -8.7 |

| Anti-inflammatory TZD Derivatives | Soybean LOX-3 | -7.0 to -8.5 | - | - |

| Antifungal TZD Hybrids | Fungal CYP51 | -8.0 to -10.5 | Voriconazole | -9.8 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net For thiazolidine-2,4-dione derivatives, QSAR studies are instrumental in designing new molecules with improved therapeutic properties. researchgate.net

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating physicochemical or structural descriptors of TZD molecules with their experimentally determined biological activities. nih.gov For example, a 2D-QSAR model was generated to predict the antitubercular activity of thiazolidine-2,4-dione derivatives, yielding a statistically significant model. researchgate.net Another QSAR study on TZD derivatives for antihyperglycemic activity used multiple linear regression analysis to develop an equation that helps in designing newer molecules with better activity. nih.gov The predictive power of these models is assessed using statistical metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and Fischer's value (F-test). A robust QSAR model for lipoxygenase inhibition by TZD derivatives yielded an R² of 0.88 and a Q² of 0.77. nih.gov

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. researchgate.net These descriptors can be thermodynamic, electronic, topological, or spatial in nature. For instance, in a study of antitubercular TZD derivatives, the thermodynamic descriptor SAMostHydrophobicHydrophilicDistance was found to correlate with the minimum inhibitory concentration (MIC). researchgate.net

In a QSAR study on TZD derivatives as soybean lipoxygenase inhibitors, the most influential descriptors were identified as Mor29m (3D-MoRSE descriptor), G2u (WHIM descriptor), and MAXDP (electrotopological state descriptor). nih.gov These findings provide crucial insights into the structural features that are either favorable or detrimental to the desired biological activity, thereby guiding the targeted modification of the TZD scaffold for improved performance. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net DFT calculations provide detailed insights into the electronic properties, geometric parameters, and reactivity of thiazolidine-2,4-dione derivatives, which are difficult to obtain through experimental means alone. researchgate.net

DFT studies on TZD derivatives have been used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netbohrium.comnih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. researchgate.net These theoretical calculations often show good agreement with experimental data, such as those obtained from IR spectroscopy and X-ray crystallography. nih.gov Furthermore, DFT is employed to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing valuable information about potential intermolecular interactions. researchgate.netresearchgate.net

Electronic Properties and Reactivity Prediction (e.g., HOMO-LUMO, MESP)

The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational techniques such as Density Functional Theory (DFT) are employed to calculate these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comirjweb.com For the parent thiazolidine-2,4-dione scaffold, DFT calculations have been used to determine these values, which are then used to derive quantum chemical parameters like chemical hardness and electronegativity that predict chemical behavior. irjweb.comresearchgate.net Analysis of these orbitals helps understand the charge transfer that can occur within the molecule, which influences its bioactivity. irjweb.com

Molecular Electrostatic Potential (MESP): MESP maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. These maps are invaluable for identifying the electron-rich and electron-poor regions. researchgate.netresearchgate.net Red-colored areas on an MESP surface indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. For thiazolidine-2,4-dione derivatives, MESP analysis helps to explain electronic activity and potential sites for intermolecular interactions. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Thiazolidine-2,4-dione Scaffold This table illustrates the type of data generated for the core TZD structure; specific values for 3-(2-Oxopropyl)thiazolidine-2,4-dione would require dedicated calculations.

| Parameter | Description | Representative Value (a.u.) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.2720 | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.0382 | researchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.2338 | researchgate.net |

Geometric Optimization and Conformational Energy Landscape Analysis

The three-dimensional structure of a molecule dictates its ability to interact with biological targets. Geometric optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com Using methods like DFT, researchers can calculate the global minimum energy conformation for compounds like this compound. mdpi.com

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be achieved by rotating its single bonds. By calculating the relative energies of these different conformers, an energy landscape can be constructed. mdpi.com This analysis is critical for understanding which shapes the molecule is most likely to adopt. For example, studies on related thiazolidin-4-one derivatives have used DFT to optimize various conformers and determine their relative stabilities and the dihedral angles that define them. mdpi.com This information is vital for docking studies, as it helps predict how the molecule will fit into a protein's binding site.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential structural features of a molecule responsible for its biological activity. researchgate.netresearchgate.net A pharmacophore model consists of an arrangement of abstract features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

For a class of compounds like thiazolidine-2,4-diones, a pharmacophore model can be generated based on a set of known active molecules. researchgate.net This model then serves as a 3D query in a virtual screening campaign, where large databases of chemical compounds are computationally searched to find other molecules that match the pharmacophore's features. researchgate.net This approach allows for the rapid identification of potential new drug candidates from vast virtual libraries. researchgate.net Subsequent steps in virtual screening often involve filtering these "hits" using criteria like drug-likeness rules and then using molecular docking to predict their binding affinity to a specific biological target. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a ligand binding to a protein, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. nih.gov MD simulations are computational experiments that analyze the movements and conformational changes of a ligand-protein system at an atomic level. nih.gov

In the context of this compound, MD simulations could be used to assess the stability of its complex with a target protein. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov RMSF analysis highlights the flexibility of different parts of the protein and ligand, providing insights into the dynamics of the binding interaction. nih.gov These simulations are crucial for validating docking results and understanding the kinetic and structural features of the complex. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov In silico tools can predict these properties, saving significant time and resources in the early stages of drug development. nih.gov

For this compound, a variety of ADME parameters can be computationally estimated. These include predictions for human intestinal absorption, blood-brain barrier (BBB) penetration, and potential inhibition of key metabolic enzymes like cytochrome P450 (e.g., CYP2D6). nih.govnih.gov

Drug-likeness is typically assessed using established guidelines such as Lipinski's Rule of Five. nih.gov These rules evaluate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to determine if a compound has properties consistent with orally active drugs. researchgate.net Numerous studies on various thiazolidine-2,4-dione derivatives have shown that this class of compounds often exhibits favorable, drug-like ADME profiles. nih.govresearchgate.net

Table 2: Common In Silico ADME and Drug-Likeness Parameters This table lists key parameters evaluated for drug candidates. Studies on various TZD derivatives suggest many possess favorable properties.

| Parameter | Description | Favorable Range/Outcome |

|---|---|---|

| Molecular Weight | Mass of the molecule | < 500 g/mol |

| logP | Octanol-water partition coefficient (lipophilicity) | < 5 |

| H-bond Donors | Number of N-H and O-H bonds | < 5 |

| H-bond Acceptors | Number of N and O atoms | < 10 |

| BBB Penetration | Prediction of passage across the blood-brain barrier | Low/Negligible for non-CNS targets |

| GI Absorption | Prediction of absorption from the gastrointestinal tract | High |

| CYP2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme | Non-inhibitor |

Q & A

Basic: What are the standard synthetic methodologies for 3-(2-Oxopropyl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis typically involves Knoevenagel condensation between thiazolidine-2,4-dione derivatives and ketones or aldehydes. For example, reacting the potassium salt of 5-(substituted-benzylidene)thiazolidine-2,4-dione with chloroacetone in DMF under reflux yields this compound derivatives . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalyst use : Bases such as sodium hydride or piperidine improve condensation efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for achieving high yields (>70%) .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Key methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., benzylidene protons resonate at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 280.05) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for cyclopropyl-thiazolidine hybrids .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in sealed containers away from oxidizers and moisture; store at 2–8°C for long-term stability .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

- Substituent variation : Modify the oxopropyl or benzylidene groups to assess impacts on activity (e.g., 4-hydroxybenzylidene enhances antidiabetic activity vs. 4-methoxy derivatives) .

- In vitro assays : Test against targets like α-amylase (antidiabetic), bacterial strains (antimicrobial), or cancer cell lines (e.g., MCF-7 for cytotoxicity) .

- Data analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: How can computational modeling guide the design of novel derivatives?

- Molecular docking : Predict interactions with targets like PPAR-γ (antidiabetic) or DNA topoisomerases (anticancer) .

- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Advanced: What strategies address discrepancies in biological activity data across studies?

- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Metabolic stability testing : Use liver microsomes to assess if poor in vivo efficacy stems from rapid clearance .

- Crystallographic analysis : Confirm if polymorphic forms (e.g., amorphous vs. crystalline) alter bioavailability .

Advanced: How can polymorphic forms of this compound impact its therapeutic profile?

- Screening methods : Use XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry) to identify polymorphs .

- Bioavailability studies : Compare dissolution rates of polymorphs in simulated gastric fluid .

- Stability testing : Monitor hygroscopicity and thermal degradation (TGA) to select optimal forms for formulation .

Advanced: What in vivo models are suitable for evaluating its antidiabetic or anticancer efficacy?

- Rodent models : High-fat diet-induced diabetic mice for glucose tolerance tests ; xenograft models (e.g., PC-3 for prostate cancer) .

- Dosing regimens : Administer orally (10–50 mg/kg/day) or intraperitoneally, with pharmacokinetic sampling to measure plasma half-life .

- Biomarker analysis : Monitor HbA1c (diabetes) or tumor volume reduction (cancer) alongside histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.